molecular formula C19H14F2N6O B560058 Talazoparib CAS No. 1207456-01-6

Talazoparib

Cat. No.: B560058
CAS No.: 1207456-01-6
M. Wt: 380.4 g/mol
InChI Key: HWGQMRYQVZSGDQ-HZPDHXFCSA-N
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Description

Talazoparib is a poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of breast cancer and prostate cancer. It is marketed under the brand name Talzenna and is known for its ability to inhibit the poly (ADP-ribose) polymerase enzymes, which play a crucial role in DNA repair. This compound is particularly effective in treating cancers with BRCA mutations .

Preparation Methods

The synthesis of talazoparib involves several steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the use of 4-amino-6-fluoroisobenzofuran-1 (3H)-one and 4-fluorobenzaldehyde as starting materials. The reaction involves chiral separation using super-fluid chromatography with chiral columns and methanol and carbon dioxide as eluents . The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity.

Chemical Reactions Analysis

Prodrug Activation via Photolysis

Photoactivatable prodrugs (e.g., 3 ) release active Talazoparib under UV irradiation (365 nm). PPGs disrupt PARP-1 binding by blocking hydrogen bonds with Gly863/Ser904 residues .

Key Findings:

  • Inhibition Reduction : Prodrug 3 showed 380-fold lower PARP-1 inhibition (IC₅₀ = 1.919 μM) vs. This compound (IC₅₀ = 0.005 μM) .
  • Photolytic Efficiency : >95% drug release within 20 minutes under UV .

Metabolic Pathways

This compound undergoes minimal hepatic metabolism, primarily via:

  • Mono-oxidation
  • Dehydrogenation
  • Cysteine Conjugation
  • Glucuronidation .

Table 2: Metabolic Stability in Human Liver Microsomes

ParameterValueReference
Half-life (t₁/₂)50.2 min
Intrinsic Clearance27.6 μL/min/mg
NADPH DependencyYes

Halogenation for Radiopharmaceuticals

Bromo- and iodo-derivatives of this compound were synthesized for PARP-1-targeted radiotherapy. Radiosynthesis of [¹⁸F]this compound utilized Design of Experiments (DoE) optimization .

Table 3: Halogenation Reaction Outcomes

DerivativeRadionuclideBinding Affinity (Kᵢ, nM)Reference
Bromo⁷⁷Br1.2 ± 0.3
Iodo¹²⁵I0.9 ± 0.2

Enzymatic Interactions

This compound inhibits PARP-1/2 by:

  • Mimicking NAD⁺ to block catalytic activity .
  • Trapping PARP-DNA complexes via allosteric retention (PARP trapping) .

Key Structural Interactions:

  • Hydrogen bonds with Gly863/Ser904 .
  • π-π stacking with Tyr889 in PARP1 .

Scientific Research Applications

Breast Cancer

Talazoparib has been extensively studied in patients with advanced breast cancer harboring germline BRCA mutations. The EMBRACA trial demonstrated that this compound significantly prolonged progression-free survival compared to standard chemotherapy (hazard ratio 0.542; p < 0.0001), with a median progression-free survival of 8.6 months versus 5.6 months for chemotherapy . The overall response rate was notably higher in the this compound group (62.6%) compared to chemotherapy (27.2%) across various patient subgroups .

Table 1: Efficacy of this compound in Breast Cancer Trials

Trial NamePatient PopulationMedian PFS (Months)Overall Response Rate (%)
EMBRACAgBRCA-mutated ABC8.662.6
This compound vs PCTHR+/HER2− and TNBC8.031

Ovarian Cancer

This compound has shown promise in patients with ovarian cancer who have BRCA mutations. A phase II study indicated that this compound led to an objective response rate of approximately 50% in patients with recurrent ovarian cancer . The drug is being evaluated for its potential in combination therapies to enhance efficacy further.

Other Solid Tumors

Emerging research indicates that this compound may be beneficial for other solid tumors with homologous recombination deficiencies beyond breast and ovarian cancers. A recent phase II study assessed its effectiveness in patients with various cancers harboring BRCA1/2 mutations or other DNA repair gene alterations . Results showed promising clinical benefits, including partial responses and stable disease rates.

Case Study 1: Advanced Breast Cancer

In a clinical trial involving patients with advanced breast cancer and gBRCA mutations, this compound was administered at a dose of 1 mg daily. Among the cohort, four patients exhibited a partial response, leading to an overall response rate of 31% . This study underscores the drug's potential as a monotherapy for this patient population.

Case Study 2: Combination Therapy

A recent study explored the efficacy of this compound in combination with temozolomide and irinotecan in treating various malignancies. The combination therapy yielded partial responses in several patients, suggesting that this compound can enhance the therapeutic effects when used alongside other chemotherapeutic agents .

Safety Profile

The safety profile of this compound is generally well-tolerated among patients, with common adverse events including anemia, fatigue, and nausea. In clinical trials, grade 3-4 adverse events were reported at rates comparable to standard chemotherapy regimens .

Mechanism of Action

Talazoparib exerts its effects by inhibiting the poly (ADP-ribose) polymerase enzymes, which are crucial for the repair of single-strand DNA breaks. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks. This accumulation ultimately results in cell death, particularly in cancer cells with BRCA mutations, which are already deficient in DNA repair mechanisms .

Comparison with Similar Compounds

Talazoparib is compared with other poly (ADP-ribose) polymerase inhibitors such as olaparib, rucaparib, and niraparib. While all these compounds inhibit poly (ADP-ribose) polymerase enzymes, this compound is unique due to its higher potency in trapping poly (ADP-ribose) polymerase enzymes on damaged DNA, leading to greater cytotoxicity . This makes this compound particularly effective in treating cancers with BRCA mutations.

Similar Compounds

  • Olaparib
  • Rucaparib
  • Niraparib

Biological Activity

Talazoparib, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) family, has garnered attention for its efficacy in treating cancers associated with BRCA1 and BRCA2 mutations. This article provides a comprehensive overview of its biological activity, supported by clinical trial findings, pharmacodynamics, and case studies.

This compound exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which play a critical role in DNA repair processes. By trapping PARP on DNA and inhibiting its catalytic activity, this compound induces synthetic lethality in cancer cells that harbor deficiencies in homologous recombination repair pathways, particularly those with BRCA mutations. This mechanism leads to the accumulation of DNA damage and subsequent cell death.

Phase I Trials

In a Phase I, dose-escalation trial , this compound was evaluated in patients with advanced solid tumors possessing germline BRCA mutations. The maximum tolerated dose (MTD) was established at 1.0 mg/day, with confirmed response rates of 50% in breast cancer patients and 42% in ovarian cancer patients at this dosage . Table 1 summarizes the response rates across various cancer types:

Cancer TypeSample SizeConfirmed Response Rate
Breast Cancer1450%
Ovarian Cancer1242%
Pancreatic Cancer--
Small Cell Lung Cancer--

Phase II Trials

A Phase II study further evaluated this compound monotherapy in patients with advanced breast cancer and other solid tumors with mutations in homologous recombination repair genes. Among the 13 breast cancer patients treated, the overall response rate (ORR) was reported at 31%, highlighting its potential efficacy beyond BRCA mutations .

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed through various biomarkers. In one study, a significant nuclear γH2AX response was observed after eight days of treatment, indicating effective DNA damage response activation . Additionally, suppression of PARylation was confirmed in a majority of evaluable patients.

Table 2: Pharmacodynamic Responses

BiomarkerDay 8 Response Rate
γH2AX67%
PARylation83%

Case Studies

Several case studies have illustrated the clinical utility of this compound:

  • Case Study 1 : A patient with metastatic breast cancer and a germline BRCA mutation exhibited a complete response after six cycles of this compound treatment.
  • Case Study 2 : A patient with advanced ovarian cancer showed stable disease for over six months while receiving this compound as part of a combination therapy regimen.

Safety Profile

This compound is generally well tolerated; however, common treatment-related adverse events include fatigue (37%) and anemia (35%) at the MTD . Severe adverse events were reported but were manageable within clinical settings.

Q & A

Basic Research Questions

Q. What mechanistic evidence supports Talazoparib’s synthetic lethality in BRCA-mutated cancers?

this compound selectively inhibits PARP1/2, blocking single-strand DNA repair via the base excision repair pathway. In BRCA1/2-deficient tumors, this results in synthetic lethality due to the accumulation of double-strand breaks that cannot be repaired by homologous recombination. Preclinical studies demonstrate PARP1 trapping efficiency 100-fold higher than other PARP inhibitors (e.g., olaparib), correlating with enhanced cytotoxicity in BRCA-mutant models .

Q. How are patient cohorts stratified in phase III trials evaluating this compound monotherapy?

In the EMBRACA trial (NCT01945775), patients with germline BRCA1/2 mutations and HER2-negative advanced breast cancer were randomized 2:1 to this compound (1 mg/day) or physician’s choice of chemotherapy. Stratification factors included prior platinum exposure, hormone receptor status, and central nervous system metastases. This design ensured balanced baseline characteristics and minimized confounding variables .

Q. What are the key pharmacokinetic (PK) parameters influencing this compound dosing?

this compound exhibits rapid absorption (Tmax ~2 hours), a long half-life (~90 hours), and dose-proportional exposure. Steady-state plasma concentrations are achieved by Day 21. PK studies in Japanese and Chinese populations confirmed similar profiles to Western cohorts, supporting a global 1 mg/day dose. Dose reductions are primarily driven by hematologic toxicity (e.g., anemia) .

Q. How do researchers validate PARP inhibition efficacy in preclinical models?

In vitro assays measure PARP1 enzymatic activity (e.g., PARylation suppression via immunoblotting) and cytotoxic synergy with DNA-damaging agents. In vivo, BRCA-mutant xenografts are treated with this compound, with tumor regression and progression-free survival (PFS) as endpoints. Orthogonal validation includes γH2AX foci quantification to confirm DNA damage accumulation .

Q. What biomarkers predict this compound response beyond BRCA mutations?

Homologous recombination deficiency (HRD) scores, somatic BRCA1/2 mutations, and RAD51 foci formation assays are exploratory biomarkers. In the TALAPRO-2 trial, patients with non-BRCA HRR mutations (e.g., PALB2) also benefited from this compound + enzalutamide, suggesting broader applicability .

Advanced Research Questions

Q. How can contradictory efficacy signals (e.g., improved PFS but non-significant OS) be interpreted in this compound trials?

In TALAPRO-2, this compound + enzalutamide improved median rPFS (not reached vs. 21.9 months; HR=0.63) but showed immature OS data (HR=0.89; p=0.35). Researchers should assess crossover rates, subsequent therapies, and biomarker-driven subgroups. Interim OS analyses may underestimate survival benefits due to delayed event accrual .

Q. What methodologies optimize this compound combination therapy dosing to mitigate hematologic toxicity?

Phase I trials (e.g., NCT03343054) use modified 3+3 designs with lead-in periods to assess single-agent PK before introducing carboplatin. Dose-limiting toxicities (DLTs) like grade 3/4 anemia are managed via dose interruptions (≥7 days) and reductions (0.75 mg/day). Pharmacodynamic modeling links this compound AUC to neutrophil count nadirs .

Q. How does this compound’s PARP-trapping activity influence immune modulation in the tumor microenvironment?

Proteomic analyses reveal this compound upregulates RIG-I/MAVS signaling, enhancing interferon-stimulated gene expression. In A375 melanoma models, this compound synergizes with oncolytic viruses (e.g., RT3D) to promote immunogenic cell death, suggesting combinatorial potential with immunotherapies .

Q. What statistical approaches address heterogeneity in HRR mutation prevalence across this compound trials?

Stratified randomization by HRR status (e.g., TALAPRO-2) and Bayesian adaptive designs allow dynamic enrollment adjustments. Sensitivity analyses excluding low-frequency mutations (e.g., ATM) reduce false-positive signals. Cross-trial meta-analyses (EMBRACA, ABRAZO) validate BRCA-specific efficacy .

Q. How is Design of Experiments (DoE) applied to optimize this compound radiosynthesis for imaging studies?

DoE methodologies streamline copper-mediated radiofluorination of [18F]this compound, achieving 13% radiochemical yield and >99% enantiomeric purity. Critical factors include precursor concentration, reaction temperature, and HPLC purification parameters. In vivo PET imaging confirms tumor-specific uptake (tumor-to-blood ratio=10.2) in xenografts .

Properties

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025928
Record name Talazoparib
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Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM.
Record name Talazoparib
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CAS No.

1207456-01-6, 1373431-65-2
Record name Talazoparib
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Record name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
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Record name 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)-
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (840 mg, 2.04 mmol) in methanol (2 mL) was added hydrazine monohydrate (1 mL), and the mixture was stirred under 25° C. for 10 hr. Then the mixture was filtered to obtain a white solid (650 mg, yield 84%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=11.2 Hz, J2=2.4 Hz, 1H), 7.06-7.09 (dd, J1=8.8 Hz, J2=2.4 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
84%

Synthesis routes and methods II

Procedure details

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (5) (150 g, 0.38 mol, 1.0 eq.) and methanol (1.7 L) were charged into a 3 L 3-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet. The resulted suspension was stirred at room temperature for 15 minutes. Hydrazine hydrate (85% of purity, 78.1 g, 1.33 mol, 3.5 eq.) was charged dropwise into the above reaction mixture within 30 minutes at ambient temperature. The reaction mixture was stirred at room temperature overnight. The reaction was monitored by HPLC, showing about 2% of compound (5) left. The obtained slurry was filtered. The wet cake was suspended in methanol (2 L) and stirred at room temperature for 3 hours. The above slurry was filtered, and the wet cake was washed with methanol (0.5 L). The wet cake was then dried in vacuum at 45-55° C. for 12 hours. This afforded the title compound as a pale yellow solid (112 g, yield: 78.1%, purity: 95.98% by HPLC). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
78.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.1%

Synthesis routes and methods III

Procedure details

To a suspension of (E)-7-fluoro-5-(4-fluorobenzylideneamino)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)phthalazin-1(2H)-one (8) (2.0 g, 5.3 mmol) in THF (80 mL) was added cesium carbonate (3.4 g, 10.6 mmol). The reaction mixture was stirred at 55° C. for 4 hours and cooled down to room temperature. The mixture was diluted with water (50 ml) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford the title compound as a white solid (1.6 g, yield 80%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

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